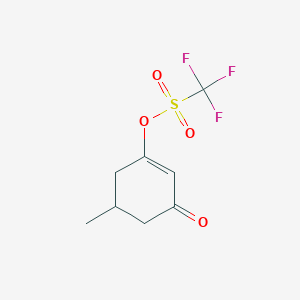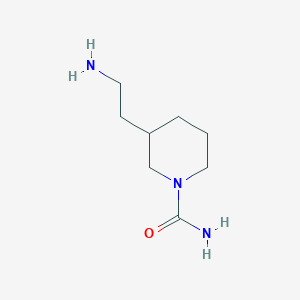
2,4-Dichloro-5,6-dimethyl-3-nitropyridine
Vue d'ensemble
Description
2,4-Dichloro-5,6-dimethyl-3-nitropyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of two chlorine atoms, two methyl groups, and a nitro group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6-dimethyl-3-nitropyridine typically involves the nitration of 2,4-dichloro-5,6-dimethylpyridine. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5,6-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.
Substitution: Organoboron, -zinc, and -magnesium reagents under mild conditions.
Major Products Formed
Reduction: Formation of 2,4-dichloro-5,6-dimethyl-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-5,6-dimethyl-3-nitropyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5,6-dimethyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-3-nitropyridine: Similar structure but lacks the methyl groups.
2,4-Dichloro-5,6-dimethylpyridine: Similar structure but lacks the nitro group.
3-Nitropyridine: Similar structure but lacks the chlorine and methyl groups.
Uniqueness
The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups allows for a wide range of chemical transformations and biological activities .
Propriétés
Formule moléculaire |
C7H6Cl2N2O2 |
|---|---|
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
2,4-dichloro-5,6-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-4(2)10-7(9)6(5(3)8)11(12)13/h1-2H3 |
Clé InChI |
CEGLXJGCOGYSFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=C1Cl)[N+](=O)[O-])Cl)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one](/img/structure/B8664128.png)

![1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol](/img/structure/B8664148.png)
![3-Methyl-6-phenylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B8664150.png)




